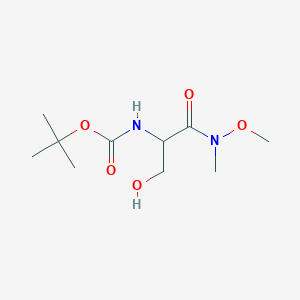

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound that has been explored in various studies for its chemical structure and properties. It is an important intermediate in organic synthesis and has potential applications in various fields due to its unique chemical characteristics.

Synthesis Analysis

The synthesis of tert-butyl N-hydroxycarbamates, like the compound , often involves reactions with aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture. This process typically uses sodium benzenesulfinate and formic acid, leading to the formation of N-(Boc)-protected nitrones, which are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

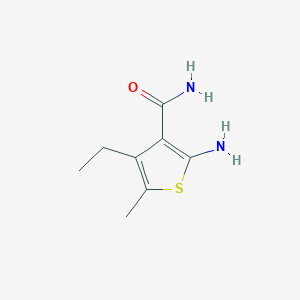

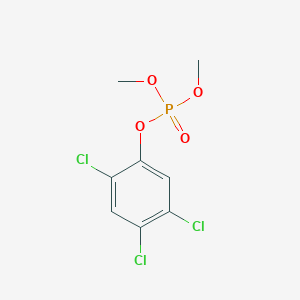

The molecular structure of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate and related compounds often features intramolecular hydrogen bonds. These structures are stabilized by such interactions, leading to distinct molecular configurations and characteristics (Bai & Wang, 2014).

Chemical Reactions and Properties

Tert-butyl N-hydroxycarbamates react with organometallics to produce N-(Boc)hydroxylamines, showcasing their reactivity and utility in chemical synthesis. These reactions demonstrate the compound's role as a versatile building block in organic chemistry (Guinchard, Vallée, & Denis, 2005).

科学的研究の応用

Chemical Properties and Synthesis

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is utilized as a precursor in the study of foldamers, particularly in aza/α-dipeptide oligomerization. This compound, exhibiting an extended conformation, has been essential in exploring new classes of foldamers, contributing significantly to the understanding of molecular structures and bonding interactions (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).

Role in Organic Synthesis

The compound also finds application in organic synthesis. It has been used in preparing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are crucial in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Intermediate in Biotin Synthesis

It is a key intermediate in the natural product Biotin, a water-soluble vitamin that plays an essential role in the metabolic cycle. The compound's synthesis from L-cystine through various steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation highlights its significance in biochemical processes (Qin et al., 2014).

Environmental Applications

Research into the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solutions has identified tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate as a relevant compound in the analysis of organic carbon balance and intermediate detection in environmental treatment processes (Stefan, Mack, & Bolton, 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)